2-[(5E)-5-benzylidene-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
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Overview
Description
2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate: is a complex organic compound with the molecular formula C19H13N3O3S and a molecular weight of 363.398 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research
Preparation Methods
The synthesis of 2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate involves multiple steps, typically starting with the preparation of the thiazole and triazole rings. The synthetic route often includes:
Cyclization reactions: Formation of the thiazole ring through cyclocondensation of appropriate precursors.
Aldol condensation: Introduction of the benzylidene group via aldol condensation.
Acetylation: Final acetylation step to introduce the phenyl acetate group.
Chemical Reactions Analysis
2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate: undergoes various chemical reactions, including:
Oxidation: Can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Limited industrial applications, primarily used in research and development settings.
Mechanism of Action
The mechanism of action of 2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds include:
- 2-{(5E)-5-[4-(Benzyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate .
- 2-{(5E)-6-oxo-5-[4-(Pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate .
- 2-{(5E)-6-oxo-5-[2-(Pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate .
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of the thiazole and triazole rings in 2-(5-Benzylidene-6-oxo-5,6-2H(1,3)thiazolo(3,2-b)(1,2,4)triazol-2-yl)phenyl acetate makes it particularly interesting for research purposes.
Properties
Molecular Formula |
C19H13N3O3S |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
[2-[(5E)-5-benzylidene-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C19H13N3O3S/c1-12(23)25-15-10-6-5-9-14(15)17-20-19-22(21-17)18(24)16(26-19)11-13-7-3-2-4-8-13/h2-11H,1H3/b16-11+ |
InChI Key |
XSCSBNLWUUZLPB-LFIBNONCSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=N2 |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4)SC3=N2 |
Origin of Product |
United States |
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